Leucine, 3-hydroxy-

Description

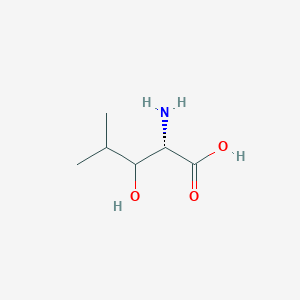

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-22-1, 6645-45-0 | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolism of 3 Hydroxy Leucine

Enzymatic Pathways in 3-Hydroxy Leucine (B10760876) Synthesis

The synthesis and breakdown of leucine and its related 3-hydroxy compounds involve specific enzymatic pathways.

3-Hydroxyisovaleric acid (3-HIA), also known as beta-hydroxyisovaleric acid (HMB), is an organic acid produced during the catabolism (breakdown) of the branched-chain amino acid leucine. wikipedia.orgnih.gov It is considered a byproduct of the leucine degradation pathway. nih.gov The formation of 3-HIA is closely linked to the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase. This enzyme plays a critical role in the normal metabolism of leucine, converting 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. wikipedia.orgnih.gov When the activity of methylcrotonyl-CoA carboxylase is reduced, such as in cases of biotin (B1667282) deficiency, the metabolism of methylcrotonyl-CoA is diverted to an alternate pathway, leading to increased formation and accumulation of 3-hydroxyisovaleric acid. wikipedia.orgwikipedia.org Urinary excretion of 3-HIA is a recognized indicator for assessing biotin status, particularly in cases of marginal deficiency. wikipedia.orgwikipedia.org

Data on the urinary excretion rate of 3-HIA has been used to monitor biotin status. For instance, in a study involving healthy adults with experimentally induced marginal biotin deficiency, the mean excretion rate of 3-HIA increased threefold with deficiency compared to the baseline before the biotin-deficient diet. wikipedia.org

Leucine is a branched-chain amino acid, and its biosynthesis pathway involves several key intermediates. While animals cannot synthesize leucine de novo, organisms like plants, bacteria, and some fungi possess the necessary metabolic pathways. fishersci.be The biosynthesis of leucine diverges from the valine pathway. wikipedia.org A crucial intermediate in this pathway is 3-methyl-2-oxobutanoate (B1236294), also known as alpha-ketoisovaleric acid. wikipedia.orgwikipedia.orgnih.gov

The pathway to leucine involves the conversion of 3-methyl-2-oxobutanoate. This compound is a substrate for the enzyme isopropylmalate synthase, which catalyzes the first committed step in L-leucine biosynthesis, the condensation with acetyl-CoA to form 2-isopropylmalate. nih.govnih.gov Further enzymatic steps convert 2-isopropylmalate to 3-isopropylmalate and then to 4-methyl-2-oxopentanoate (B1228126) (alpha-ketoisocaproate), which is the direct precursor to leucine. wikipedia.org

The intermediate 3-hydroxy-3-methyl-2-oxobutanoate (B1231396) is mentioned in the context of the conversion of (S)-2-acetolactate via the enzyme ketol-acid reductoisomerase during the biosynthesis of branched-chain amino acids, including leucine. wikipedia.org This step precedes the formation of the alpha-keto acid precursors like 3-methyl-2-oxobutanoate.

Several enzymes are critical for modulating the leucine biosynthesis pathway. As mentioned, isopropylmalate synthase (IPMS) catalyzes the initial committed step, converting 3-methyl-2-oxobutanoate and acetyl-CoA to 2-isopropylmalate. nih.govnih.gov This enzyme is typically subject to feedback inhibition by the end product, leucine, which helps regulate the pathway. eragene.comthegoodscentscompany.com Other enzymes involved in the conversion of intermediates to leucine include isopropylmalate isomerase and beta-isopropylmalate (B1235676) dehydrogenase. thegoodscentscompany.com

In the context of leucine catabolism, enzymes such as branched-chain amino acid aminotransferase (BCAT) and the branched-chain ketoacid dehydrogenase complex (BCKDH) are involved in the initial breakdown of leucine to alpha-ketoisocaproate and subsequently to isovaleryl-CoA. lipidmaps.orgthegoodscentscompany.com Methylcrotonyl-CoA carboxylase is then involved further down the catabolic pathway, and its dysfunction leads to the accumulation of 3-hydroxyisovaleric acid. wikipedia.orgnih.govwikipedia.org

Intermediates Preceding Leucine Formation: 3-Hydroxy-3-methyl-2-oxobutanoate

Interactions with Other Metabolic Pathways

Leucine metabolism is interconnected with various other metabolic pathways, highlighting its central role in cellular biochemistry.

Leucine metabolism has significant links with the metabolic pathways of glutamate (B1630785) and arginine. The transamination of leucine involves the transfer of its amino group to alpha-ketoglutarate, resulting in the formation of alpha-ketoisocaproate and glutamate. fishersci.belipidmaps.org This reaction underscores the close relationship between leucine and glutamate metabolism. Glutamate can serve as a precursor for the synthesis of other amino acids, including glutamine and alanine. lipidmaps.orgnih.gov

Furthermore, leucine, along with glutamate and arginine, are known to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.govwikipedia.orgfishersci.fiwikipedia.org The mTOR pathway is a crucial regulator of protein synthesis, cell growth, and metabolism. wikipedia.orgfishersci.fi Arginine metabolism is also linked to the production of nitric oxide and polyamines, compounds that can influence cellular processes, including cell proliferation. wikipedia.org The interplay between these amino acids and the mTOR pathway highlights a key point of metabolic regulation and signaling.

Amino acid metabolism is increasingly recognized for its significant role in immune function and inflammatory processes. nih.govwikipedia.org Leucine and its metabolites have been shown to influence inflammatory responses. nih.govwikipedia.orgwikipedia.orgwikimedia.orgfishersci.ca Research indicates that leucine-enriched essential amino acids can attenuate inflammation in muscle tissue following damage. wikimedia.org Amino acids and their metabolites are involved in regulating the proliferation and differentiation of T cells, key components of the immune system. nih.gov

Influence on Tryptophan and Phenylalanine Pathways

The interaction between 3-hydroxy leucine and the metabolic pathways of other aromatic amino acids like tryptophan and phenylalanine is not extensively documented in the provided search results. However, the broader context of amino acid metabolism provides some insights. Leucine, phenylalanine, and tryptophan are all large neutral amino acids that are transported across the blood-brain barrier by the same sodium-independent transporter (LAT1) nih.gov. This shared transport mechanism suggests a potential for competitive interactions, where high concentrations of one amino acid could influence the uptake and subsequent metabolism of the others, including their derivatives like 3-hydroxy leucine.

The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism, catalyzed initially by enzymes like tryptophan 2,3 dioxygenase (TDO) and indoleamine 2,3 dioxygenase (IDO1/IDO2) nih.gov. Some metabolites within this pathway are hydroxylated, such as 3-hydroxy kynurenine nih.govbiorxiv.org. While there is no direct evidence presented linking 3-hydroxy leucine to the enzymes or intermediates of the kynurenine pathway or phenylalanine metabolism, the interconnectedness of amino acid transport and the presence of hydroxylation reactions in related pathways suggest that indirect influences or shared regulatory mechanisms might exist. Kynurenine transamination, a step in tryptophan degradation, can be competitively inhibited by other amino acids, including leucine and phenylalanine uniprot.org. This underscores the potential for interplay between the metabolic routes of these amino acids.

Regulation of 3-Hydroxy Leucine Metabolism

The regulation of 3-hydroxy leucine metabolism is likely influenced by factors that govern the broader leucine metabolic pathways and the activity of relevant hydroxylase enzymes.

Genetic and Environmental Factors Influencing Metabolic Signatures

Genetic factors play a significant role in amino acid metabolism. Deficiencies in enzymes involved in leucine catabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), can lead to the accumulation of leucine metabolites, including 3-hydroxyisovaleric acid nih.govtandfonline.comexplorationpub.com. HMGCL deficiency is a rare autosomal recessive genetic disorder caused by mutations in the HMGCL gene explorationpub.comredalyc.org. This highlights how genetic variations can directly impact the metabolic signature of leucine and its related compounds.

Environmental factors, particularly diet, can also profoundly influence metabolic profiles. Dietary leucine intake, for instance, can affect metabolic homeostasis and has been shown to modify insulin (B600854) resistance in mice on a high-fat diet plos.org. Increased dietary leucine was associated with alterations in the metabolomic profile of amino acid metabolites plos.org. While this study focused on leucine and its impact on broader metabolic pathways, it demonstrates the principle that environmental factors like diet can alter the concentrations of amino acids and their metabolites, potentially including 3-hydroxy leucine. Studies have also shown that increasing fat intake can significantly increase the excretion of leucine metabolites in individuals with HMG-CoA lyase deficiency redalyc.org.

Metabolite Profile Changes Under Specific Conditions

Changes in metabolite profiles, including those related to leucine and potentially 3-hydroxy leucine, can occur under various physiological and pathological conditions. For example, studies on zebrafish exposed to different thermal conditions have revealed changes in metabolites associated with amino acid catabolism frontiersin.org. Elevated temperature led to alterations in metabolite profiles in liver and intestine tissues frontiersin.org.

In the context of leucine metabolism disorders like HMGCL deficiency, specific metabolite accumulations are observed. Elevated levels of leucine, 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid are characteristic of this condition nih.govtandfonline.comexplorationpub.comredalyc.orgresearchgate.net. These changes in metabolite profiles are a direct consequence of the impaired enzymatic activity in the leucine degradation pathway.

Furthermore, the metabolism of leucine to HMB has been studied under conditions like exercise. HMB is known to stimulate muscle protein synthesis and decrease muscle protein breakdown nih.govmdpi.commdpi.com. Plasma concentrations of HMB can increase significantly following leucine administration nih.gov. While these studies focus on HMB, they illustrate how specific physiological states (like exercise) and interventions (like leucine supplementation) can alter the concentrations of leucine metabolites.

Research Findings on Metabolic Changes:

| Condition | Observed Metabolic Changes Related to Leucine/Metabolites | Source |

| HMGCL Deficiency | Accumulation of this compound3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. | nih.govtandfonline.comexplorationpub.comredalyc.orgresearchgate.net |

| High-Fat Diet (in mice with increased Leu) | Alterations in metabolomic profile of amino acid metabolites, improved glucose tolerance, decreased hepatic steatosis, decreased adipose inflammation. | plos.org |

| Different Thermal Conditions (in zebrafish) | Changes in metabolites associated with amino acid catabolism in liver and intestine. | frontiersin.org |

| Leucine Administration | Increased plasma concentrations of HMB. | nih.gov |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Leucine | 6106 |

| Leucine, 3-hydroxy- | 6994741, 277776 |

| α-Ketoisocaproate (α-KIC) | 783 |

| Isovaleryl-CoA | 643323 |

| β-hydroxy-β-methylbutyrate (HMB) | 277776, 625081 |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 1553-55-5 (CAS) wikipedia.org |

| 3-hydroxy-3-methylglutaric acid | 1082-11-7 (CAS) |

| 3-methylglutaconic acid | 494-84-8 (CAS) |

| 3-methylglutaric acid | 626-67-3 (CAS) |

| 3-hydroxyisovaleric acid | 2437-40-3 (CAS) |

| Tryptophan | 6305 |

| Phenylalanine | 614 |

| Kynurenine | 10210 |

| 3-hydroxy kynurenine | 10436 |

| Acetyl-CoA | 444083 |

| Acetoacetyl-CoA | 5459207 |

| Mevalonic acid | 10005 |

3-Hydroxy leucine (HLeu), a hydroxylated derivative of the branched-chain amino acid leucine, is recognized as a structural component and biosynthetic precursor in certain bioactive natural products. Its properties lend it potential utility in various chemical and food industry applications mdpi.com. While the metabolic pathways of leucine are well-characterized, the specific biosynthesis, metabolism, and regulation of 3-hydroxy leucine itself are subjects of ongoing scientific exploration.

The formation of hydroxylated amino acids, including hydroxyleucine, is generally facilitated by hydroxylase enzymes. These enzymes catalyze the insertion of hydroxyl groups through the oxidation of carbon-hydrogen bonds mdpi.com. In the case of hydroxyleucine, specific hydroxylases are involved in the hydroxylation of leucine mdpi.com.

Leucine, as a branched-chain amino acid (BCAA), undergoes initial metabolism primarily through transamination in muscle tissue, yielding α-ketoisocaproate (α-KIC) via the action of branched-chain aminotransferase (BCAT) nih.govmdpi.com. Subsequently, α-KIC can follow one of several metabolic routes. A major pathway involves the conversion of α-KIC to isovaleryl-CoA, catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) nih.govmdpi.com. This metabolic sequence ultimately generates acetyl-CoA and acetoacetyl-CoA, which can then integrate into the citric acid cycle for energy production nih.govresearchgate.net.

An alternative metabolic fate for α-KIC, particularly observed in hepatic tissue, is its transformation into β-hydroxy-β-methylbutyrate (HMB). This conversion is mediated by the cytosolic enzyme α-KIC dioxygenase, also known as 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.govmdpi.comacs.org. HMB is a well-established leucine metabolite with known effects on muscle protein dynamics. Research into the biosynthesis of HMB from L-leucine has explored biocatalytic approaches, including the use of enzymes like L-amino acid deaminase (L-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in engineered Escherichia coli systems acs.orgberkeley.eduresearchgate.netnih.govacs.org. These studies underscore the enzymatic mechanisms capable of producing hydroxylated leucine derivatives. The precise metabolic pathways and fate of 3-hydroxy leucine beyond its potential role as a precursor require further dedicated investigation.

Influence on Tryptophan and Phenylalanine Pathways

Direct interactions between 3-hydroxy leucine and the metabolic pathways of tryptophan and phenylalanine are not extensively detailed in the available literature. However, the shared transport mechanisms of these amino acids provide a basis for potential indirect influences. Leucine, phenylalanine, and tryptophan are all classified as large neutral amino acids and share the same sodium-independent transporter, LAT1, for passage across the blood-brain barrier nih.gov. This common transport system suggests a competitive dynamic, where elevated concentrations of one amino acid could potentially impact the uptake and subsequent metabolic processing of the others, including any hydroxylated derivatives like 3-hydroxy leucine.

Regulation of 3-Hydroxy Leucine Metabolism

The regulation of 3-hydroxy leucine metabolism is likely intertwined with the regulatory mechanisms governing the broader leucine metabolic network and the activity of enzymes involved in hydroxylation.

Genetic and Environmental Factors Influencing Metabolic Signatures

Genetic factors significantly impact amino acid metabolism. Deficiencies in enzymes crucial for leucine catabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), can lead to the accumulation of various leucine metabolites, including 3-hydroxyisovaleric acid nih.govtandfonline.comexplorationpub.com. HMGCL deficiency is a rare autosomal recessive genetic disorder resulting from mutations in the HMGCL gene explorationpub.comredalyc.org. This exemplifies how genetic variations can directly alter the metabolic profile of leucine and its related compounds.

Environmental factors, particularly dietary composition, also exert a considerable influence on metabolic signatures. Dietary leucine intake, for instance, can affect metabolic homeostasis and has been shown to modulate insulin resistance in murine models fed a high-fat diet plos.org. Increased dietary leucine was associated with changes in the metabolomic profile of amino acid metabolites plos.org. This demonstrates that environmental factors like diet can modify the concentrations of amino acids and their metabolites, potentially including 3-hydroxy leucine. Studies have also indicated that increased fat intake can lead to a significant rise in the urinary excretion of leucine metabolites in individuals with HMG-CoA lyase deficiency redalyc.org.

Metabolite Profile Changes Under Specific Conditions

Changes in metabolite profiles, encompassing those related to leucine and potentially 3-hydroxy leucine, can manifest under various physiological and pathological states. For instance, investigations in zebrafish subjected to different thermal conditions have revealed alterations in metabolites linked to amino acid catabolism frontiersin.org. Elevated temperatures resulted in distinct changes in the metabolite profiles within liver and intestine tissues frontiersin.org.

In metabolic disorders affecting leucine metabolism, such as HMGCL deficiency, characteristic accumulations of specific metabolites are observed. Elevated levels of this compound3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid are indicative of this condition nih.govtandfonline.comexplorationpub.comredalyc.orgresearchgate.net. These shifts in metabolite profiles are a direct consequence of the impaired enzymatic function within the leucine degradation pathway.

Furthermore, the metabolism of leucine to HMB has been examined in specific contexts like exercise. HMB is recognized for its capacity to stimulate muscle protein synthesis and reduce muscle protein breakdown nih.govmdpi.commdpi.com. Plasma concentrations of HMB can increase substantially following the administration of leucine nih.gov. While these studies primarily focus on HMB, they illustrate how particular physiological conditions (e.g., exercise) and interventions (e.g., leucine supplementation) can modify the concentrations of leucine metabolites.

Research Findings on Metabolic Changes:

| Condition | Observed Metabolic Changes Related to Leucine/Metabolites | Source |

| HMGCL Deficiency | Accumulation of this compound3-methylglutaric acid, 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. | nih.govtandfonline.comexplorationpub.comredalyc.orgresearchgate.net |

| High-Fat Diet (in mice with increased Leu) | Alterations in metabolomic profile of amino acid metabolites, improved glucose tolerance, decreased hepatic steatosis, decreased adipose inflammation. | plos.org |

| Different Thermal Conditions (in zebrafish) | Changes in metabolites associated with amino acid catabolism in liver and intestine. | frontiersin.org |

| Leucine Administration | Increased plasma concentrations of HMB. | nih.gov |

Biological Functions and Molecular Mechanisms of 3 Hydroxy Leucine

Enzyme Interactions and Modulation

The interaction of 3-hydroxy leucine (B10760876) and its metabolites with various enzymes plays a significant role in their biological activities, particularly within metabolic pathways.

Substrate or Inhibitor Activity for Various Enzymes

While direct data on 3-hydroxy leucine as a substrate or inhibitor for a wide range of enzymes is limited in the provided search results, its metabolite HMB has been more extensively studied in this regard. HMB is involved in the metabolic pathway of leucine. researchgate.netnih.gov The enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) is a key enzyme in ketogenesis and plays a prominent role in the catabolism of leucine, catalyzing the cleavage of HMG-CoA to yield acetyl-CoA and acetoacetate. wikipedia.orguniprot.org HMG-CoA is a downstream product in the pathway that includes HMB. nih.gov

Research has also explored the potential inhibitory activity of peptides containing leucine or its derivatives on enzymes like HMG-CoA reductase, an enzyme involved in cholesterol synthesis. researchgate.net However, this refers to peptides incorporating leucine derivatives rather than the direct inhibitory activity of 3-hydroxy leucine itself.

Another enzyme, branched-chain amino acid aminotransferase (BCAT), is involved in the initial step of leucine metabolism, converting leucine to alpha-ketoisocaproate (α-KIC). nih.govmetwarebio.com α-KIC is then further metabolized, partly into HMB. researchgate.netnih.gov Inhibitors of BCAT1, a cytosolic form of this enzyme, have been used in research to study the effects of inhibiting cytosolic leucine metabolism. nih.gov

Influence on Metabolic Pathways via Enzyme Binding

Through its metabolic conversion, particularly to HMB, 3-hydroxy leucine influences metabolic pathways. The leucine degradation pathway leads to the production of acetyl-CoA and acetoacetate, making leucine one of the exclusively ketogenic amino acids. wikipedia.org HMB, as a metabolite, is involved in this pathway. researchgate.netnih.gov

HMB is also linked to cholesterol synthesis, as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a product of leucine catabolism downstream of HMB, can be used as a substrate in this process. frontiersin.org This connection highlights how the metabolic fate of leucine, channeled through intermediates like HMB and HMG-CoA, can influence broader metabolic processes like lipid metabolism.

In Leishmania mexicana, leucine is efficiently used for sterol biosynthesis, and leucine-dependent pathways have been observed for isoprenoid biosynthesis in trypanosomatids, potentially coupled to the mevalonic acid (MVA) pathway with or without conversion of leucine to acetyl-CoA for HMG-CoA regeneration. researchgate.net

Role in Cellular Processes

The biological activities of 3-hydroxy leucine, largely mediated by HMB, extend to influencing various cellular processes.

Influence on Cell Proliferation and Integrity

HMB has been shown to stimulate myogenic cell proliferation, differentiation, and survival. nih.gov Studies have indicated that HMB can induce cell proliferation and the expression of MyoD in serum-starved myoblasts. nih.gov It has also been reported to attenuate apoptosis, which is presumed to be involved in satellite cell depletion during muscle degradation. nih.gov

Furthermore, HMB is believed to increase cell membrane integrity, potentially through its role in cholesterol synthesis, a process that utilizes HMG-CoA derived from leucine catabolism. frontiersin.orgcaldic.com Enhanced membrane integrity is assumed to decrease tissue damage-induced proteolysis. caldic.com HMB may also serve as a structural component within the cell membrane, although the mechanism by which this impacts protein turnover is not fully clear. caldic.com

While leucine itself can stimulate tumor cell proliferation by activating the mTOR signaling pathway, the specific influence of 3-hydroxy leucine as an amino acid on cancer cell proliferation is not explicitly detailed in the provided results, though its metabolite HMB's effects on cell proliferation in muscle cells are noted. metwarebio.comnih.gov

Signaling Pathways Involving 3-Hydroxy Leucine

Much of the understanding of how 3-hydroxy leucine exerts its effects at the molecular level comes from studies on its metabolite, HMB, and the broader leucine metabolic pathway. Leucine is a known activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1), which is a master regulator of cell growth and metabolism and plays a key role in protein synthesis. nih.govwikipedia.org HMB has also been shown to stimulate muscle protein synthesis via the phosphorylation of mTOR and subsequent activation of mTORC1. wikipedia.org

HMB's effects on cell proliferation and differentiation in muscle cells are mediated via the MAPK/ERK and PI3K/Akt pathways. nih.gov HMB enhances the association of the p85 subunit of PI3K with tyrosine-phosphorylated proteins and elevates Akt phosphorylation, suggesting it acts via Class I PI3K. nih.gov Blocking the PI3K/Akt pathway with inhibitors revealed its requirement in mediating HMB's promotive effects on muscle cell differentiation and fusion. nih.gov

Leucine also signals to mTORC1 via its metabolite acetyl-Coenzyme A (AcCoA). nih.gov AcCoA, downstream of HMB in the leucine catabolic pathway, positively regulates mTORC1 activity by mediating acetylation of the mTORC1 regulator, Raptor. nih.gov This highlights a signaling role for leucine metabolites in regulating key cellular growth pathways.

Furthermore, HMB supplementation in some animal species has been shown to increase serum concentrations of growth hormone and insulin-like growth factor 1 (IGF-1), which in turn can promote protein synthesis through increased mTOR phosphorylation. wikipedia.org

While leucine and its metabolites, particularly HMB, are clearly involved in activating significant signaling pathways related to protein synthesis, cell growth, and metabolism, the specific signaling roles of 3-hydroxy leucine as a distinct amino acid, separate from its metabolic conversion, require further dedicated investigation.

Undisclosed Signaling Cascade Involvement

Biological Roles of 3 Hydroxy Leucine in Organisms

In Mammalian Physiology

Studies have explored the associations of 3-hydroxy leucine (B10760876) with metabolic health markers in mammals, particularly concerning glucose metabolism and inflammation.

Association with Urinary Albumin Excretion and Type 2 Diabetes Risk

Elevated urinary albumin excretion (UAE) is recognized as a marker for nephropathy and reflects damage to the kidneys and endothelial dysfunction. It is also an early indicator of increased risk for cardiovascular disease, kidney disease, and type 2 diabetes (T2D). nih.gov Research has identified that metabolites from amino acid pathways, including leucine metabolism (specifically mentioning 3-hydroxy-3-methylglutarate as a related metabolite), are strongly associated with UAE. nih.gov In a study involving over 8000 Finnish men without diabetes at baseline, UAE was significantly associated with a 19% increased risk of developing T2D over a 7.5-year follow-up period, even after adjusting for confounding factors. nih.gov This association suggests a link between altered amino acid metabolism, including pathways involving leucine derivatives, and the development of T2D.

Correlation with Insulin (B600854) Secretion and Sensitivity

The same study that found an association between leucine pathway metabolites and UAE also reported a strong association between these metabolites and decreases in insulin secretion and insulin sensitivity. nih.gov While the study specifically mentions 3-hydroxy-3-methylglutarate in the context of leucine pathways, it highlights a broader link between metabolites in these pathways and impaired insulin function. nih.gov Chronic exposure to elevated levels of leucine itself has been shown in in vitro studies using INS-1E cells and mouse islets to increase basal insulin secretion while impairing glucose-stimulated insulin secretion, suggesting a potential role for aminoacidotoxicity in beta-cell dysfunction. nih.gov These findings indicate that imbalances or alterations in leucine metabolism, which could involve 3-hydroxy leucine or related compounds, may negatively impact insulin secretion and sensitivity, contributing to the pathogenesis of T2D.

Implications in Low-Grade Inflammation and Reactive Oxygen Species Accumulation

Low-grade inflammation and the accumulation of reactive oxygen species (ROS) are implicated in the development and progression of various metabolic disorders, including insulin resistance and type 2 diabetes. explorationpub.commdpi.com While direct studies specifically detailing the role of 3-hydroxy leucine in low-grade inflammation and ROS accumulation in mammals are not explicitly highlighted in the provided search results, the broader context of leucine metabolism provides some insights. Branched-chain amino acids (BCAAs), including leucine, have been linked to insulin resistance, and defects in mitochondrial BCAA catabolism can lead to the accumulation of BCAA metabolites in the blood. mdpi.commdpi.com Oxidative stress, characterized by an imbalance between ROS production and antioxidant defenses, is closely related to inflammation. explorationpub.comscirp.org ROS can induce inflammatory signaling pathways, and chronic inflammation can contribute to increased ROS generation. explorationpub.com Some studies suggest that leucine and its metabolites might influence oxidative status, as seen in experiments with hypercholesterolemic rats where leucine supplementation appeared to decrease serum levels of certain antioxidant enzymes, suggesting a possible antioxidant capacity. scirp.org Further research is needed to specifically delineate the role of 3-hydroxy leucine in these complex processes of inflammation and ROS accumulation.

In Plant Biology

3-Hydroxy leucine and related metabolic pathways also play roles in plant responses to environmental stresses and developmental processes.

Response to Aluminum Toxicity in Rice

Aluminum (Al) toxicity is a major constraint to rice production in acidic soils. mdpi.comaloki.hu High concentrations of Al3+ ions can damage root systems and inhibit nutrient uptake. mdpi.com Plants have evolved various mechanisms to cope with Al stress, including internal tolerance and external exclusion strategies. nih.gov Metabolomic analysis in rice under Al toxicity has revealed changes in the levels of various amino acids and their derivatives. mdpi.com While 3-hydroxy leucine is not specifically listed as a differential metabolite in one study comparing Al-tolerant and sensitive rice varieties, other amino acids and derivatives were found to be up-regulated under Al toxicity. mdpi.com The catabolism of leucine in plants occurs in mitochondria, leading to the production of acetyl-CoA. oup.com This pathway involves several steps, including the conversion of intermediates to 3-hydroxy-3-methylglutaryl-CoA. oup.com Although the direct role of 3-hydroxy leucine in rice's response to aluminum toxicity requires further specific investigation, alterations in leucine metabolism pathways are evident under these stress conditions.

Changes During Leaf Senescence Processes

In Microbial Systems

Microbial systems are involved in both the production of 3-hydroxy leucine and are subject to its effects, particularly when it is incorporated into bioactive molecules.

Metabolite Production by Microbes

Microorganisms are known to synthesize 3-hydroxy leucine, often as an intermediate or a structural component of more complex natural products. For instance, 3-hydroxyleucine serves as a substructure and biosynthetic precursor for certain bioactive natural products mdpi.com. The enzymatic synthesis of (2S,3S)-3-hydroxyleucine building blocks has been demonstrated as part of the work towards the total synthesis of compounds like wall mycin nucleoside antibiotics mdpi.com. Similarly, the 3-hydroxy-L-leucine moiety is a component of muraymycin nucleoside-peptide antibiotics, which are produced by Streptomyces species beilstein-journals.org.

Enzymatic methods utilizing microbial enzymes have been developed for the synthesis of beta-hydroxy alpha-amino acids, including derivatives of hydroxyleucine. For example, N-succinyl-L-threo-beta-hydroxyleucine can be produced using enzymes like N-succinyl L-amino acid hydroxylase (SadA) derived from bacteria such as Burkholderia ambifaria researchgate.net. These findings highlight the role of microbial enzymatic machinery in introducing hydroxyl groups into amino acids like leucine, leading to the formation of 3-hydroxy leucine or its derivatives.

While not the direct production of 3-hydroxy leucine itself, related metabolic processes in microbes involve the modification of leucine. For example, 3-hydroxy-3-methylbutyrate (HMB), a metabolite of leucine, can be synthesized biocatalytically from L-leucine by engineered Escherichia coli strains expressing specific enzymes researchgate.netacs.org. This demonstrates the capacity of microbes to produce hydroxylated leucine derivatives through metabolic pathways.

Interference with Biosynthesis and Transport by Microbes

3-Hydroxy leucine, particularly when incorporated into secondary metabolites, can interfere with essential microbial processes, including biosynthesis and transport. A notable example is the role of the 3-hydroxy-L-leucine moiety within muraymycin antibiotics beilstein-journals.org. Muraymycins are a class of nucleoside-peptide antibiotics produced by Streptomyces that inhibit bacterial cell wall biosynthesis by targeting the enzyme translocase I (MraY) beilstein-journals.org. This interference with a key step in peptidoglycan synthesis disrupts the formation of the bacterial cell wall, which is vital for bacterial survival.

Advanced Research Methodologies for 3 Hydroxy Leucine Analysis

Metabolomics Approaches

Metabolomics provides a snapshot of the metabolic state of a biological system, allowing for the identification and quantification of numerous small molecules, including amino acids and their derivatives like 3-hydroxy leucine (B10760876).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful analytical technique widely used in metabolomics for its sensitivity, speed, and ability to separate and detect a wide range of metabolites. This method involves separating compounds based on their physical and chemical properties using UPLC, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the tandem mass spectrometer.

UPLC-MS/MS has been employed for the quantitative analysis of amino acids and their metabolites in various biological matrices, including human breast milk and urine. nih.govlcms.czwaters.com For instance, a stable isotope dilution liquid chromatography-mass spectrometry method was developed and validated for the direct analysis of leucine and its metabolites, including β-hydroxy-β-methylbutyric acid (HMB), α-ketoisocaproic acid (KIC), and α-hydroxyisocaproic acid (HICA), in human breast milk. nih.govacs.org While 3-hydroxy leucine itself was not explicitly listed as an analyte in these specific studies, the methodology is highly relevant given its structural similarity to other hydroxylated leucine metabolites like HMB and HICA, which were successfully analyzed. The technique allows for chromatographic resolution between isobaric compounds, such as leucine and isoleucine, which is crucial for accurate quantification. nih.govacs.org

The accuracy and precision of UPLC-MS/MS methods for amino acid analysis have been demonstrated, with reported accuracy typically ranging from 89% to 117% and intermediate precision (RSD) below 10% across validation runs. nih.govacs.org Limits of quantitation for related metabolites like HMB and HICA in human breast milk have been established in the low µg/L range. nih.govacs.org

Data from a study analyzing leucine and its metabolites in human breast milk using LC-MS/MS provides insights into the concentrations of related compounds:

| Analyte | Concentration Range (µg/L) |

| HMB | 42 - 164 |

| KIC | < 20 - 1057 |

| HICA | < 10 |

| Leucine (mg/L) | 2.1 - 88.5 |

This table, derived from research on related leucine metabolites, illustrates the type of quantitative data obtainable through LC-MS/MS, a technique applicable to the analysis of 3-hydroxy leucine. nih.govacs.orgacs.org

Nuclear Magnetic Resonance (NMR)-Based Metabolomics

NMR-based metabolomics is another powerful technique that provides detailed structural information about metabolites in a sample. Unlike MS-based methods, NMR is non-destructive and requires minimal sample preparation. It allows for the simultaneous detection and identification of a wide range of metabolites based on their unique spectral fingerprints.

NMR-based metabolomics has been utilized in studies investigating metabolic changes in various biological contexts, including the analysis of serum and plasma samples. frontiersin.org While 3-hydroxy leucine is not always a primary focus, studies using NMR have identified and quantified various amino acids and related hydroxylated compounds, such as 3-hydroxybutyrate (B1226725) and 3-hydroxyisovalerate, in biological fluids. frontiersin.orgfrontiersin.org This indicates the potential of NMR-based metabolomics for the analysis of 3-hydroxy leucine, particularly in comprehensive metabolic profiling studies.

Research using 1H NMR metabolomics has identified numerous metabolites in biological samples, providing a broad view of metabolic profiles. frontiersin.orgfrontiersin.org For example, studies on plasma, kidney, and liver samples have identified metabolites including leucine and 3-hydroxybutyrate. frontiersin.org

Qualitative Analysis and Data Processing Software

Qualitative analysis in metabolomics involves identifying the different metabolites present in a sample. This is often achieved by comparing experimental data (e.g., MS spectra, NMR spectra) to spectral databases and libraries. sciex.com Data processing software plays a critical role in handling the large and complex datasets generated by UPLC-MS/MS and NMR. These software packages facilitate tasks such as peak picking, alignment, metabolite identification, and statistical analysis. sciex.com

For UPLC-MS/MS data, software solutions cover both targeted and untargeted workflows, enabling high-resolution MS/MS-based quantification and confirmation of known compounds, as well as the screening and identification of unknown compounds. sciex.com Software can process both MS and MS/MS spectra for compound identification, often linking spectral data with predicted compound formulas and searching against chemical databases for structure matching and fragment ion prediction. sciex.com

In NMR-based metabolomics, software is used to process raw spectral data, perform peak deconvolution, and identify metabolites by matching experimental spectra to databases like the Human Metabolome Database (HMDB). metabolomicscentre.ca

Specific software tools are also available for qualitative data analysis in research, assisting with managing, coding, and analyzing various data types, including text, audio, and video, which can be relevant for integrating different layers of data in comprehensive studies. maxqda.comatlasti.com

Genetic and Molecular Techniques

Genetic and molecular techniques provide insights into the genetic basis influencing metabolite levels and the role of microbial communities in metabolic processes.

Gene Amplicon Sequencing for Microbial Community Analysis

Gene amplicon sequencing, particularly targeting ribosomal RNA genes like the 16S rRNA gene for bacteria or the ITS region for fungi, is a common method for analyzing the composition and diversity of microbial communities. This technique involves amplifying specific variable regions of these genes using PCR and then sequencing the amplified products. The resulting sequences are clustered into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) to represent different microbial taxa, and their relative abundance is determined.

This approach is valuable for investigating the potential influence of the microbiome on the production or metabolism of compounds like 3-hydroxy leucine. Changes in microbial community structure or the presence of specific microbial species could be correlated with variations in 3-hydroxy leucine levels in biological systems. Gene sequencing and quality control analysis are standard steps in characterizing microbial communities in various samples. mdpi.com

Studies have utilized amplicon sequencing to analyze bacterial and fungal communities in different environments, identifying dominant phyla and genera present. mdpi.com This type of analysis can lay the groundwork for exploring potential links between specific microbes and the presence or levels of particular metabolites.

Correlation of Metabolomics Data with Genetic Markers

Integrating metabolomics data with genetic information, such as single nucleotide polymorphisms (SNPs) identified through genome-wide association studies (GWAS), allows for the investigation of genetic influences on metabolite levels. This approach, known as metabolome-wide association studies (MWAS) or integrative analysis, can identify genetic variants associated with variations in metabolite concentrations.

Studies have explored the genetic regulation of metabolites by correlating metabolite levels with genetic markers. researchgate.netfrontiersin.org This can reveal links between genetic variation and metabolic pathways. For example, research has investigated the genetic correlation across a set of metabolites, including amino acids and ketone bodies, to understand the shared genetic architecture influencing their levels. researchgate.netelifesciences.org Such studies can identify pleiotropic variants that affect multiple metabolites. researchgate.netelifesciences.org

Correlating metabolomics data with genetic markers can provide a molecular basis for understanding how genetic variations might impact the metabolism of leucine and its derivatives, potentially including 3-hydroxy leucine. This integrative approach can help elucidate the genetic factors contributing to individual differences in metabolite profiles. Research has shown significant associations between metabolites, including branched-chain amino acids like leucine and related metabolites, with genetic markers and phenotypic traits like muscle mass. frontiersin.orgnih.gov

Data from integrative analyses can highlight correlations between different metabolites and their associations with genetic variants. For instance, studies have reported correlations between branched-chain amino acids and other metabolites. elifesciences.orgnih.gov

In Vitro and In Vivo Model Systems

Investigating the biological functions and effects of 3-hydroxy leucine requires the application of diverse model systems. These models allow researchers to study the compound in controlled environments (in vitro) or within complex biological systems (in vivo), providing insights into its cellular and systemic impacts.

Cultured Fibroblasts for Metabolic Studies

Cultured fibroblasts serve as a valuable in vitro model for studying the metabolic pathways involving 3-hydroxy leucine. These cells, typically derived from connective tissue, can be maintained under defined conditions, allowing for precise control over nutrient availability and the introduction of specific compounds like 3-hydroxy leucine. Metabolic studies using fibroblasts can help researchers understand how cells process 3-hydroxy leucine, identify the enzymes involved in its synthesis or degradation, and determine its potential effects on cellular metabolism. While the search results did not yield specific detailed findings on 3-hydroxy leucine metabolism in cultured fibroblasts, this cell type is commonly used for general amino acid metabolic research and could theoretically be applied to 3-hydroxy leucine.

Animal Models for Disease Mechanism Research

Animal models provide a crucial in vivo platform for investigating the role of 3-hydroxy leucine in the context of complex biological systems and disease mechanisms. These models allow for the study of systemic effects, tissue-specific responses, and the interplay between different organs and pathways, which cannot be fully replicated in vitro. Research using animal models can help determine if altered levels or metabolism of 3-hydroxy leucine are associated with specific diseases or physiological conditions. While direct detailed findings on 3-hydroxy leucine in animal models for specific disease mechanisms were not extensively detailed in the provided search snippets, animal models are widely used in studying amino acid-related disorders and the effects of modified amino acids on various physiological processes archive.org. Such studies often involve administering the compound to animals and observing its distribution, metabolism, and effects on disease progression or relevant biomarkers.

Plant Models for Stress Response Studies

Plant models offer a unique system for exploring the involvement of 3-hydroxy leucine in stress responses. Plants synthesize a wide array of non-proteinogenic amino acids, some of which are known to play roles in defense mechanisms against environmental stressors such as drought, salinity, or pathogen attack. Studying 3-hydroxy leucine in plants can reveal whether it is synthesized under stress conditions and if it contributes to the plant's ability to cope with these challenges. While specific detailed research findings on 3-hydroxy leucine in plant stress response studies were not prominently featured in the search results, related research on other hydroxylated amino acids and their roles in plant defense mechanisms suggests a potential area of investigation for 3-hydroxy leucine scribd.comias.ac.in. Plant models allow for the controlled application of stressors and the analysis of metabolic changes and physiological responses in the presence or absence of 3-hydroxy leucine.

Therapeutic and Industrial Relevance of 3 Hydroxy Leucine Analogs

Potential Therapeutic Applications

The structural characteristics of 3-hydroxy leucine (B10760876) make it a valuable component in the creation of biologically active molecules, particularly peptides.

3-Hydroxy leucine serves as a substructure or building block in the biosynthesis and synthesis of various bioactive natural products, including peptides and antibiotics. mdpi.comexamine.combeilstein-journals.orgnih.govresearchgate.netmdpi.com Its incorporation into peptide chains can influence their structure, stability, and biological activity. Examples of natural products containing 3-hydroxyleucine motifs include muraymycin nucleoside antibiotics and laxaphycins. beilstein-journals.orgresearchgate.netmdpi.com The presence of this modified amino acid contributes to the unique properties and functions of these natural compounds.

Derivatives of 3-hydroxyleucine are actively being investigated and designed for further modification and use in solid-phase peptide synthesis, a key technique for creating antibiotics and other peptide-based drugs. mdpi.combeilstein-journals.orgnih.govresearchgate.net Synthetic approaches have been developed to produce 3-hydroxyleucine building blocks with different protecting group patterns, making them suitable for modifications at the C- or N-terminus and for incorporation into peptides via solid-phase synthesis. beilstein-journals.orgresearchgate.net These synthetic strategies facilitate the creation of novel peptide structures and their derivatives for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. beilstein-journals.orgresearchgate.net The inclusion of non-proteinogenic amino acids like β-hydroxylated amino acids is a relevant aspect in the development of peptide-based drugs. mdpi.com

While 3-hydroxy leucine itself is not directly associated with muscle maintenance in the same way as its structural isomer, β-hydroxy-β-methylbutyrate (HMB), it is important to clarify the relationship. HMB is a well-studied metabolite of the essential amino acid leucine, not 3-hydroxy leucine. nutritionnews.abbotthealthline.commdpi.comtaylorandfrancis.comias.ac.incapes.gov.bratamanchemicals.com Leucine undergoes metabolism, primarily in the liver, first to alpha-ketoisocaproic acid (α-KIC) and then, to a smaller extent (approximately 5-10%), to HMB. ias.ac.inresearchgate.net HMB has demonstrated potential in promoting muscle protein synthesis and reducing muscle protein breakdown, particularly in contexts of aging, muscle wasting conditions, and intense exercise. nutritionnews.abbotthealthline.commdpi.comtaylorandfrancis.comias.ac.incapes.gov.br Research indicates that HMB supplementation can help preserve muscle mass and improve muscle strength in older adults. nutritionnews.abbottmdpi.comias.ac.in Studies have explored the mechanisms by which HMB exerts its effects on muscle metabolism. taylorandfrancis.comcapes.gov.brmetabolomicsworkbench.org Therefore, while HMB is relevant to muscle maintenance during aging, it is crucial to distinguish it as a metabolite of leucine, rather than 3-hydroxy leucine.

Investigation in Peptide-Based Drug Development

Use in Chemical Synthesis and Biotechnology

The unique chemical structure and stereochemistry of 3-hydroxy leucine make it valuable in synthetic chemistry and biotechnological applications.

3-Hydroxy leucine and other hydroxylated amino acids are recognized as valuable chiral building blocks in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. mdpi.com The presence of defined stereocenters allows for the stereoselective construction of desired molecular architectures. Methods for the asymmetric synthesis of specific stereoisomers of 3-hydroxyleucine have been developed, providing access to these important chiral precursors for use in synthesizing a variety of compounds. capes.gov.brcapes.gov.brresearchgate.net These synthetic strategies enable the preparation of enantiomerically pure compounds, which is often critical for pharmaceutical applications.

Application in DNA-Templated Macrocycle Library Synthesis

DNA-templated synthesis (DTS) is a powerful technique for the creation of diverse chemical libraries, including macrocycles. This method utilizes DNA strands as templates to bring reactive molecules into close proximity, thereby facilitating chemical reactions that might otherwise be inefficient in dilute solution ethz.chresearchgate.net. The DNA sequence effectively encodes the structure of the synthesized molecule ethz.chresearchgate.net.

The application of 3-hydroxy leucine analogs within this framework involves their incorporation as building blocks in the DNA-templated synthesis of macrocyclic libraries. These analogs can introduce specific structural features and chemical functionalities into the resulting macrocycles, potentially influencing their properties, such as binding affinity to target molecules nih.gov.

Research has demonstrated the successful integration of modified amino acids, including those with hydroxyl groups, into DNA-templated polymerization reactions and subsequent library synthesis acs.orgnih.gov. For instance, studies have explored the use of side-chain-functionalized peptide nucleic acid (PNA) aldehydes, derived from amino acids like leucine, in DNA-templated polymerization acs.orgnih.gov. These studies investigate how the position and stereochemistry of side-chain functionalization, such as hydroxylation, affect the efficiency and sequence specificity of the templated reaction acs.orgnih.gov.

The synthesis of macrocyclic libraries using DTS often involves multiple steps where different building blocks, each conjugated to a specific DNA sequence, are sequentially added and reacted on a DNA template ethz.chresearchgate.net. The use of 3-hydroxy leucine analogs as one of these building blocks allows for the combinatorial generation of macrocycles containing this specific modification. This approach contributes to increasing the structural diversity of the synthesized libraries, which is crucial for discovering molecules with desired biological activities nih.gov.

Detailed research findings in this area often focus on the efficiency of the coupling reactions involving the modified amino acid building blocks on the DNA template and the characterization of the resulting macrocycles. While specific data tables directly detailing the incorporation efficiency or properties of macrocycles synthesized solely with 3-hydroxy leucine in extensive libraries were not prominently found in the immediate search results, the broader context of incorporating functionalized amino acids into DNA-templated libraries provides strong support for the feasibility and relevance of using 3-hydroxy leucine analogs in this application acs.orgnih.gov. The ability to control the incorporation of specific building blocks through DNA templating allows for the systematic exploration of how the 3-hydroxy leucine moiety impacts the macrocycle's structure and potential interactions.

The development of second-generation DNA-templated macrocycle libraries has focused on enhancing structural diversity and drug-likeness of library members nih.gov. The inclusion of building blocks like 3-hydroxy leucine analogs aligns with this goal by introducing chemical complexity and potentially favorable properties into the synthesized macrocycles nih.gov.

The following table illustrates a hypothetical representation of how data from the incorporation of a 3-hydroxy leucine analog in a DNA-templated synthesis step might be presented, based on the principles described in the search results regarding the efficiency of incorporating functionalized building blocks acs.orgnih.gov:

| Building Block | DNA Codon | Coupling Efficiency (%) | Notes |

|---|---|---|---|

| Leucine, 3-hydroxy- | [Specific Codon] | [Data]% | Incorporation in DNA-templated reaction |

| [Other Building Block 1] | [Codon 1] | [Data]% | |

| [Other Building Block 2] | [Codon 2] | [Data]% |

Note: The data in this table is illustrative and based on the description of experiments involving the incorporation of functionalized building blocks in DNA-templated synthesis, rather than specific reported values for 3-hydroxy leucine. acs.orgnih.gov

Further research would involve detailed studies on the yield and purity of macrocycles containing the 3-hydroxy leucine moiety, as well as evaluating their properties in relevant biological assays.

Future Directions and Emerging Research Avenues for 3 Hydroxy Leucine

Elucidation of Undiscovered Metabolic Pathways

The metabolic fate of 3-hydroxy leucine (B10760876) within biological systems is not yet fully characterized. While its role as a building block in the biosynthesis of certain natural products, such as muraymycin antibiotics, is known, the complete spectrum of its metabolic transformations, both catabolic and anabolic, remains to be elucidated beilstein-journals.orgnih.govmdpi.com.

Future research should focus on identifying the enzymes and pathways responsible for the synthesis and degradation of endogenous 3-hydroxy leucine in various organisms. This includes exploring potential roles in branched-chain amino acid metabolism beyond the well-established pathways of leucine. Studies utilizing advanced metabolomic techniques, coupled with isotopic tracing, can help map the flow of carbon and nitrogen atoms from leucine and other precursors into 3-hydroxy leucine and its potential downstream metabolites. theses.czmdpi.com

Furthermore, investigating the regulation of these metabolic pathways at the genetic and enzymatic levels will provide insights into the conditions under which 3-hydroxy leucine is produced and metabolized. This could involve studying the expression of genes encoding putative hydroxylase enzymes and transporters specific for 3-hydroxy leucine.

Exploration of Novel Biological Activities

Beyond its structural role in certain natural products, 3-hydroxy leucine may possess intrinsic biological activities that are currently unknown. Its structural similarity to leucine, a signaling molecule involved in muscle protein synthesis and metabolic regulation, suggests potential for similar or distinct bioactivities. mdpi.commdpi.comnih.gov

Future studies should explore the effects of 3-hydroxy leucine on various cellular processes and signaling pathways. This could include investigating its impact on protein synthesis and degradation, glucose and lipid metabolism, immune function, and cellular differentiation. Research could utilize in vitro cell culture models and in vivo animal models to assess these potential activities. For example, given the link between leucine metabolites like β-hydroxy-β-methylbutyrate (HMB) and muscle health, the direct effects of 3-hydroxy leucine on muscle cells warrant investigation. mdpi.comaging-us.com

Furthermore, the potential of 3-hydroxy leucine or its derivatives as signaling molecules or ligands for specific receptors should be explored. Structure-activity relationship (SAR) studies, facilitated by efficient synthetic methods for 3-hydroxy leucine derivatives, will be crucial in identifying key structural features responsible for any observed biological effects. beilstein-journals.orgnih.govmdpi.com

Advanced Biomarker Discovery and Validation

Given its presence in biological systems, 3-hydroxy leucine or its specific metabolites could serve as valuable biomarkers for various physiological or pathological conditions. Changes in the levels of 3-hydroxy leucine might reflect alterations in branched-chain amino acid metabolism, specific enzymatic activities, or exposure to certain environmental factors. mdpi.come3s-conferences.orgfrontiersin.orgbiorxiv.org

Future research should aim to develop sensitive and specific analytical methods for quantifying 3-hydroxy leucine in various biological matrices, such as plasma, urine, and tissues. mdpi.com Large-scale metabolomic profiling studies in diverse populations and disease cohorts are needed to identify potential correlations between 3-hydroxy leucine levels and specific health outcomes. researchgate.net

Validation of identified biomarker candidates is critical and should involve rigorous clinical studies to assess their sensitivity, specificity, and predictive value. This could pave the way for the use of 3-hydroxy leucine as a diagnostic, prognostic, or monitoring tool for conditions associated with altered amino acid metabolism or related pathways. biorxiv.orgresearchgate.net

Development of Targeted Therapeutic Strategies

If 3-hydroxy leucine is found to have significant biological activities or if its metabolism is implicated in disease pathogenesis, it could become a target for therapeutic interventions. mdpi.comrsc.orgmdpi.com

Future research could explore the therapeutic potential of administering 3-hydroxy leucine or its stable synthetic analogs for conditions where its levels are deficient or where its biological activities could be beneficial. Conversely, if elevated levels or aberrant metabolism of 3-hydroxy leucine contribute to disease, strategies aimed at modulating its synthesis, degradation, or transport could be developed.

This could involve the design and synthesis of enzyme inhibitors or activators, as well as transporters modulators, specifically targeting the metabolic pathways of 3-hydroxy leucine. Preclinical studies using relevant disease models will be essential to evaluate the efficacy and safety of such targeted therapeutic strategies. rsc.org

Investigation of Environmental and Dietary Influences on 3-Hydroxy Leucine Homeostasis

Environmental factors and dietary composition can significantly impact amino acid metabolism. e3s-conferences.orgplos.orgresearchgate.net The influence of these factors on the endogenous levels and metabolism of 3-hydroxy leucine is an important area for future research.

Studies should investigate how dietary intake of leucine and other branched-chain amino acids affects 3-hydroxy leucine levels. plos.org Furthermore, the impact of specific dietary patterns, micronutrient availability, and exposure to environmental toxins on the enzymes and pathways involved in 3-hydroxy leucine metabolism should be examined. e3s-conferences.org

Q & A

Q. How can reproducibility of 3-hydroxy leucine studies be improved in academic research?

- Methodological Answer : Detailed protocols (e.g., STAR Methods) must include raw data, reagent lot numbers, and instrument settings. Open-access repositories (e.g., Zenodo) host datasets and code for independent verification. Collaborative networks (e.g., multi-lab replication initiatives) reduce bias and enhance credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.